methyl 2-cyano-1H-pyrrole-1-carboxylate
Description
Methyl 2-cyano-1H-pyrrole-1-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a cyano group at the 2-position and a methyl carboxylate ester at the 1-position. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity. The cyano group enhances electrophilicity, while the ester moiety modulates solubility and metabolic stability.
Properties
CAS No. |
185993-85-5 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.137 |
IUPAC Name |
methyl 2-cyanopyrrole-1-carboxylate |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h2-4H,1H3 |
InChI Key |
PPOQTQULPYHOBF-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=C1C#N |
Synonyms |
1H-Pyrrole-1-carboxylicacid,2-cyano-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include pyrrole esters with variations in substituent positions, functional groups, and ring systems. Below is a comparative analysis based on synthesis routes, substituent effects, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: Methyl 5-cyano-1H-pyrrole-2-carboxylate (position 5 cyano) differs from the target compound in electronic distribution. The 2-position cyano group in the target compound likely increases electrophilicity at the pyrrole ring’s α-position, influencing reactivity in nucleophilic substitutions or cycloadditions. Ethyl 5-methoxy-pyrrolopyridine carboxylate demonstrates how electron-donating groups (e.g., methoxy) at position 5 enhance stability, whereas electron-withdrawing cyano groups may reduce aromaticity.
Ester Group Impact :
- Methyl/ethyl esters (e.g., compounds in ) offer lower steric hindrance and higher solubility in polar solvents compared to the bulky tert-butyl ester in .
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